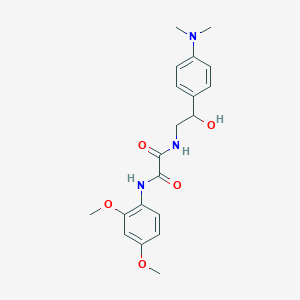

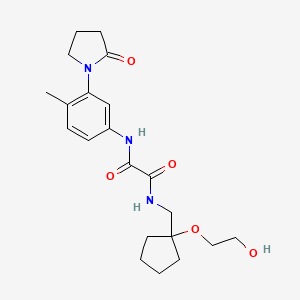

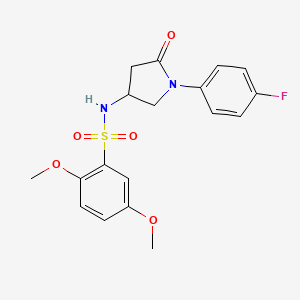

![molecular formula C21H19NO5S B2364463 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951945-38-3](/img/structure/B2364463.png)

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C21H19NO5S and its molecular weight is 397.45. The purity is usually 95%.

BenchChem offers high-quality 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

GIRK Channel Activation for Neurological Disorders

This compound has been characterized as a GIRK (G protein-gated inwardly-rectifying potassium) channel activator . GIRK channels are implicated in the regulation of neuronal excitability and have been targeted for the treatment of various neurological disorders, including epilepsy, pain, and addiction. The compound’s ability to modulate these channels could lead to new therapeutic strategies for these conditions.

Lead Optimization in Drug Discovery

The compound serves as a novel scaffold in the lead optimization phase of drug discovery . Its unique structure can be modified to improve the pharmacological profile of potential drug candidates, enhancing their potency, selectivity, and metabolic stability.

Metabolic Stability Improvement

Researchers have evaluated this compound in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays, identifying derivatives with improved metabolic stability over prototypical urea-based compounds . This property is crucial for developing drugs with favorable pharmacokinetic profiles.

Selective Activation of Potassium Channels

The compound has shown nanomolar potency as a selective activator of GIRK1/2 channels . Selective activation is significant because it allows for targeted therapeutic effects with reduced side effects, which is a desirable attribute in drug design.

Chemical Probe Development

As part of a themed collection on chemical probes, this compound has been highlighted for its potential as a chemical probe to study the biological functions of GIRK channels . Chemical probes are powerful tools in biological research for understanding protein functions and signaling pathways.

Synthetic Methodology

The compound’s synthesis involves interesting chemistry that can contribute to the field of synthetic methodology . The techniques developed to create this compound can be applied to synthesize other complex molecules.

Tropane Alkaloid Analogs

While not directly related to the compound , the related research on the synthesis of tropane alkaloid analogs demonstrates the broader interest in creating biologically active compounds with complex structures . This compound could inspire similar efforts to synthesize novel analogs with therapeutic potential.

properties

IUPAC Name |

9-(1,1-dioxothiolan-3-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c23-21-17(14-4-2-1-3-5-14)10-15-6-7-19-18(20(15)27-21)11-22(13-26-19)16-8-9-28(24,25)12-16/h1-7,10,16H,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNESVWNNBMELOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

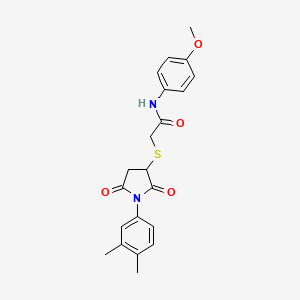

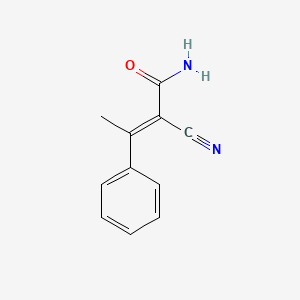

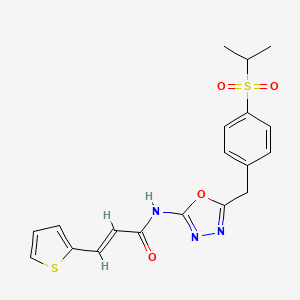

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)

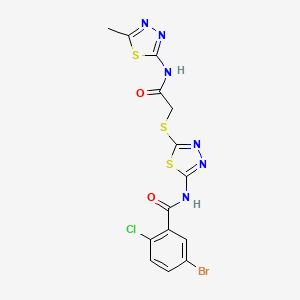

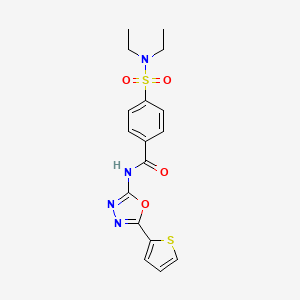

![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)

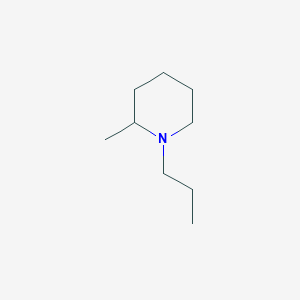

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)

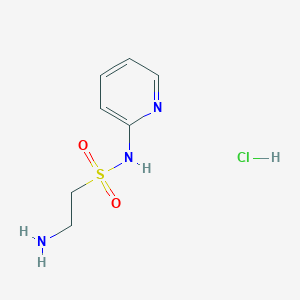

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2364398.png)